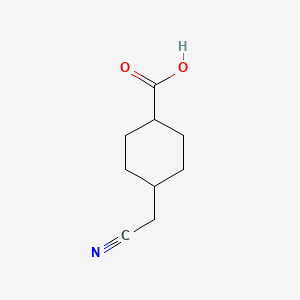
4-(Cyanomethyl)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid: is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is characterized by a cyclohexane ring substituted with a cyanomethyl group and a carboxylic acid group in a trans configuration. This compound is used as a building block in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid typically involves the reaction of cyclohexanecarboxylic acid derivatives with cyanomethylating agents under controlled conditions. One common method includes the use of cyanomethylation reactions, where a cyanomethyl group is introduced to the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The process often requires careful control of temperature, pressure, and pH to achieve the desired product.
化学反应分析
Types of Reactions: trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions where the cyanomethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
科学研究应用
Chemistry: In chemistry, trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .
Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways. It serves as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid is explored for its potential therapeutic applications. It is used in the design and synthesis of pharmaceutical compounds .
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the manufacture of polymers, resins, and other industrial products .
作用机制
The mechanism of action of trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
相似化合物的比较
trans-4-Methylcyclohexanecarboxylic Acid: This compound has a similar cyclohexane ring structure but with a methyl group instead of a cyanomethyl group.
trans-4-(Aminomethyl)cyclohexanecarboxylic Acid: This compound features an aminomethyl group in place of the cyanomethyl group.
Uniqueness: trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid is unique due to its cyanomethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
4-(cyanomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h7-8H,1-5H2,(H,11,12) |
InChI 键 |
KGVMMEPISGEXJS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CC#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13678176.png)
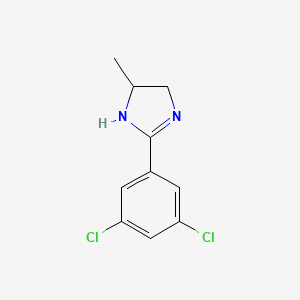

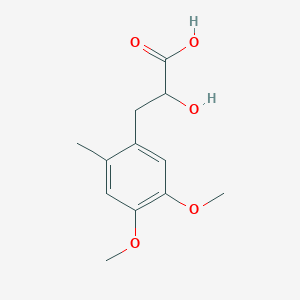
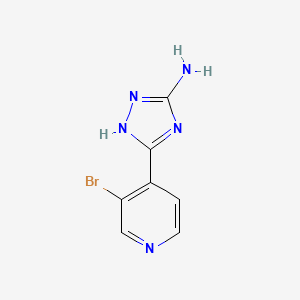
![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)
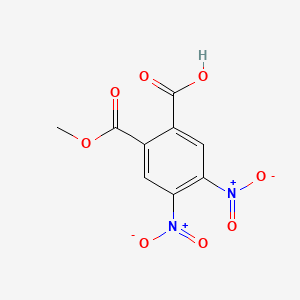
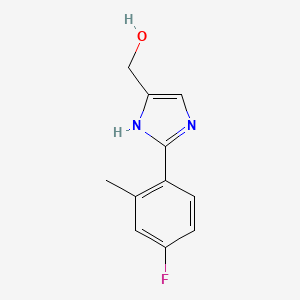
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
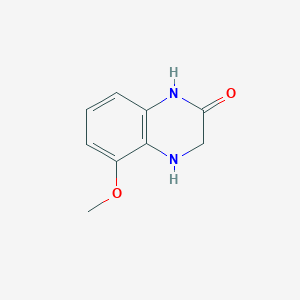
![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)

![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)
